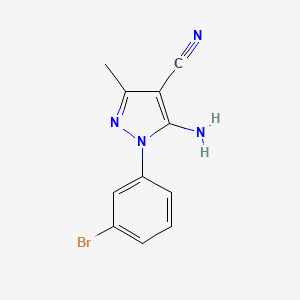

5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Übersicht

Beschreibung

5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile typically involves a multi-step process. One common method is the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction is often carried out in the presence of a catalyst, such as alumina–silica-supported manganese dioxide, under mild conditions . The reaction yields the desired pyrazole derivative in high yields (86-96%).

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow processing techniques. This method allows for better control over reaction conditions and improves the overall yield and purity of the product . The use of recyclable catalysts and green solvents further enhances the sustainability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Molecular hydrogen with palladium or platinum catalysts.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Carboxylic acid derivatives.

Reduction: Pyrazoline and pyrazolidine derivatives.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile serves as a critical building block in the synthesis of various biologically active compounds. Its derivatives have shown potential in:

- Antimicrobial Activity : Research indicates that derivatives of pyrazole compounds exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, a study evaluated a series of pyrazolo[3,4-d]pyrimidine derivatives synthesized from this compound, demonstrating moderate to good inhibitory effects against multiple bacterial strains .

- Anti-inflammatory Properties : Compounds derived from 5-amino-pyrazole have been noted for their anti-inflammatory effects, making them candidates for treating inflammatory diseases .

- Anticancer Activity : Some derivatives of this compound have been investigated for their anticancer potential. The synthesis of pyrazolo[3,4-d]pyrimidines from 5-amino-pyrazole has led to compounds that show promise as anticancer agents through various mechanisms .

Synthesis of Novel Compounds

The synthesis of this compound is often achieved through mechanochemical methods that enhance yield and reduce reaction times. Recent studies have focused on:

- Green Chemistry Approaches : Utilizing environmentally friendly catalysts such as tannic acid-functionalized silica-coated nanoparticles has been explored to synthesize this compound efficiently . This method not only improves yield but also allows for the recycling of catalysts.

- Diverse Synthetic Pathways : The compound can be synthesized via direct condensation reactions with various aryl hydrazines and malononitrile, leading to a range of substituted pyrazole derivatives with enhanced biological activities .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-Amino-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile

- 5-Amino-1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile

- 5-Amino-1-(3-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Uniqueness

The presence of the bromine atom in 5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile imparts unique electronic and steric properties, making it distinct from its chloro, fluoro, and methyl analogs. These differences can influence the compound’s reactivity, biological activity, and overall efficacy in various applications .

Biologische Aktivität

5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant case studies and research findings.

Overview of the Compound

- Chemical Structure : The compound features a pyrazole ring with an amino group and a bromophenyl substituent, contributing to its biological activity.

- Molecular Formula : C₁₁H₉BrN₄

- CAS Number : 1072944-89-8

- Molecular Weight : 277.12 g/mol

This compound exhibits its biological effects primarily through:

- Target Organisms : It has been shown to inhibit the growth of Leishmania aethiopica and Plasmodium berghei , which are responsible for leishmaniasis and malaria, respectively.

Mode of Action

The compound interacts with its targets by disrupting critical biochemical pathways, leading to cell death. This is achieved through:

- Enzyme Inhibition : The compound inhibits specific enzymes involved in metabolic pathways, affecting the overall metabolic flux within the target organisms.

The biological activity of this compound can be attributed to its ability to modulate various cellular processes:

- Cellular Effects : It influences cell signaling pathways and gene expression, potentially altering cellular metabolism. For instance, it has been observed to modify the expression of genes linked to cell growth and differentiation .

Biochemical Analysis

The interactions between this compound and biomolecules are characterized by binding affinities that dictate its effectiveness as an inhibitor.

Research Findings

Recent studies have explored the biological activity of this compound in various contexts:

- Anticancer Activity : Research indicates that pyrazole derivatives exhibit significant anticancer properties. For example, compounds similar to 5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole have been tested against various cancer cell lines, demonstrating cytotoxic effects .

- Antimicrobial Properties : The compound has also been investigated for its potential as an antimicrobial agent. Studies suggest that it may inhibit bacterial growth, although specific mechanisms remain to be fully elucidated .

Case Study 1: Antimalarial Activity

A study focused on the antimalarial properties of pyrazole derivatives found that 5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole demonstrated significant inhibitory effects on Plasmodium berghei , suggesting its potential as a lead compound for developing new antimalarial therapies.

Case Study 2: Enzyme Inhibition

Another investigation assessed the enzyme inhibition capabilities of this compound against key metabolic enzymes in pathogenic organisms. Results indicated that it effectively reduced enzyme activity, leading to impaired growth and proliferation of target cells .

Eigenschaften

IUPAC Name |

5-amino-1-(3-bromophenyl)-3-methylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN4/c1-7-10(6-13)11(14)16(15-7)9-4-2-3-8(12)5-9/h2-5H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMFBOTSACKFHNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C#N)N)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674826 | |

| Record name | 5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072944-89-8 | |

| Record name | 5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.